methyl8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C11H11FN2O3 and a molecular weight of 238.22 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various synthetic routes, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
The uniqueness of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-16-6-8-5-14-4-7(11(15)17-2)3-9(12)10(14)13-8/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLUIQMPAMMFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN2C=C(C=C(C2=N1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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